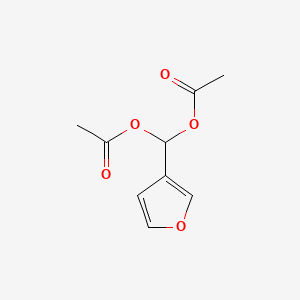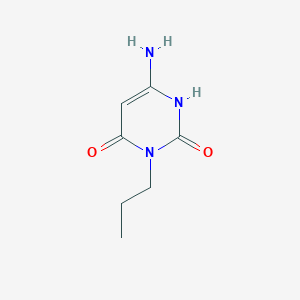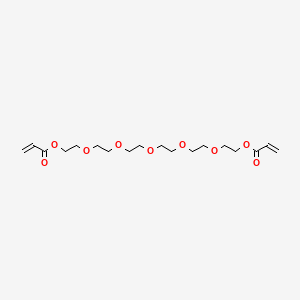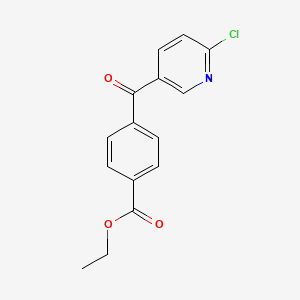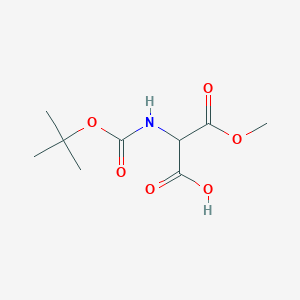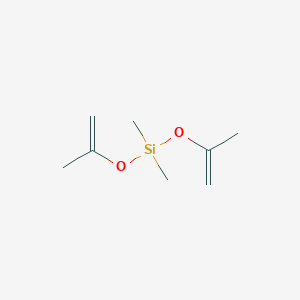
Diisopropenoxydimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropenoxydimethylsilane (DIDS) is an organosilicon compound that has been widely used in scientific research for its unique chemical properties. DIDS is a colorless liquid that is soluble in many organic solvents and reacts with water to form a hydrolyzed product.
Applications De Recherche Scientifique
Chemical Research and Drug Discovery
- The evolution of drug discovery has been significantly influenced by developments in chemistry, pharmacology, and molecular biology, leading to new therapeutic methods and medicines (Drews, 2000).
Bioisosterism in Drug Design
- Bioisosterism, involving the replacement of one chemical group with another that has similar physical or chemical properties, is a key tactic in drug design. This approach helps in enhancing potency, selectivity, and pharmacokinetic properties of drug candidates (Meanwell, 2011).
Molecular Mimicry and Chemical Synthesis
- The development of compounds that mimic natural biochemical processes plays a crucial role in drug design. The synthesis and application of such compounds, including their interaction with biological systems, are fundamental in medicinal chemistry (Patani & LaVoie, 1996).
Organosilane Modifications and Material Science
- Research in the modification of materials using organosilanes, like Diisopropenoxydimethylsilane, has implications in medicine and the water industry. These modifications can influence bacterial cell attachment and biofilm formation, offering insights into anti-adhesive and antibacterial properties (Kręgiel & Niedzielska, 2014).
Radioisotopes in Drug Research
- The application of radioisotopes in pharmaceutical research, including their use in studying drug metabolism and pharmacokinetics, is an area of significant interest. This methodology provides high sensitivity and specificity in drug development processes (Miyoshi et al., 2011).
Propriétés
IUPAC Name |
dimethyl-bis(prop-1-en-2-yloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)9-11(5,6)10-8(3)4/h1,3H2,2,4-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIOOVPHLXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)OC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449164 |
Source


|
| Record name | DIISOPROPENOXYDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropenoxydimethylsilane | |
CAS RN |
63746-11-2 |
Source


|
| Record name | DIISOPROPENOXYDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

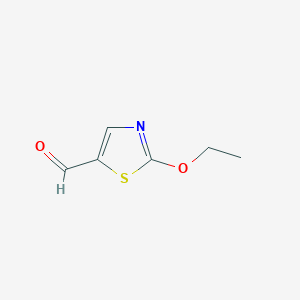
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
